1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino groups, a bromine atom, and a propoxy group attached to an anthracene-9,10-dione core. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the propoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and propyl alcohol in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of de-brominated derivatives.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione is primarily based on its ability to interact with various molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and propoxy groups, resulting in different reactivity and applications.
1,4,5,8-Tetraamino-2-chloro-7-propoxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
1,4,5,8-Tetraamino-2-bromoanthracene-9,10-dione: Lacks the propoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-propoxyanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and propoxy groups enhances its versatility in synthetic chemistry and material science.
Properties
CAS No. |
88603-40-1 |
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Molecular Formula |
C17H17BrN4O3 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-2-3-25-9-5-8(20)11-13(15(9)22)17(24)12-10(16(11)23)7(19)4-6(18)14(12)21/h4-5H,2-3,19-22H2,1H3 |
InChI Key |
FIIZTOXKTKVBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N |
Origin of Product |
United States |
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